molecular formula C6F11NaO6 B14802153 Sodium undecafluoro-2,4,6,8-tetraoxadecan-10-oate CAS No. 1035377-21-9

Sodium undecafluoro-2,4,6,8-tetraoxadecan-10-oate

Cat. No.: B14802153
CAS No.: 1035377-21-9
M. Wt: 400.03 g/mol
InChI Key: OVSQYPBFPVCBOD-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sodium undecafluoro-2,4,6,8-tetraoxadecan-10-oate is a perfluorinated compound known for its unique chemical properties and applications. It is commonly used in various industrial and scientific research settings due to its stability and reactivity. The compound is characterized by its high fluorine content, which imparts unique properties such as resistance to heat, chemical inertness, and hydrophobicity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sodium undecafluoro-2,4,6,8-tetraoxadecan-10-oate typically involves the reaction of perfluorinated alcohols with sodium hydroxide. The reaction is carried out under controlled conditions to ensure the complete conversion of the alcohol to the corresponding sodium salt. The reaction is usually performed in an inert atmosphere to prevent any unwanted side reactions .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar methods as in the laboratory. The process is optimized for high yield and purity, often involving multiple purification steps such as distillation and recrystallization. The final product is obtained as a high-purity white solid, which is then packaged and stored under specific conditions to maintain its stability .

Chemical Reactions Analysis

Types of Reactions

Sodium undecafluoro-2,4,6,8-tetraoxadecan-10-oate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure high selectivity and yield .

Major Products

The major products formed from these reactions include perfluorinated carboxylic acids, partially fluorinated derivatives, and substituted perfluorinated compounds. These products are often used as intermediates in the synthesis of other fluorinated compounds .

Scientific Research Applications

Sodium undecafluoro-2,4,6,8-tetraoxadecan-10-oate has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of sodium undecafluoro-2,4,6,8-tetraoxadecan-10-oate involves its interaction with various molecular targets. The compound’s high fluorine content allows it to form strong bonds with other molecules, making it an effective catalyst and reagent. The pathways involved in its action include the formation of stable complexes with other compounds, which can then undergo further chemical transformations .

Comparison with Similar Compounds

Sodium undecafluoro-2,4,6,8-tetraoxadecan-10-oate is unique due to its high fluorine content and stability. Similar compounds include:

These compounds share some properties with this compound but differ in their reactivity and applications.

Properties

CAS No.

1035377-21-9

Molecular Formula

C6F11NaO6

Molecular Weight

400.03 g/mol

IUPAC Name

sodium;2-[[[difluoro(trifluoromethoxy)methoxy]-difluoromethoxy]-difluoromethoxy]-2,2-difluoroacetate

InChI

InChI=1S/C6HF11O6.Na/c7-2(8,1(18)19)20-4(12,13)22-6(16,17)23-5(14,15)21-3(9,10)11;/h(H,18,19);/q;+1/p-1

InChI Key

OVSQYPBFPVCBOD-UHFFFAOYSA-M

Canonical SMILES

C(=O)(C(OC(OC(OC(OC(F)(F)F)(F)F)(F)F)(F)F)(F)F)[O-].[Na+]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.